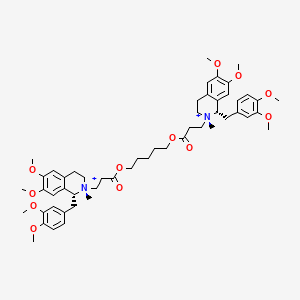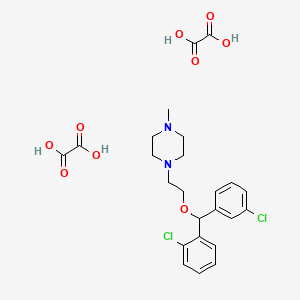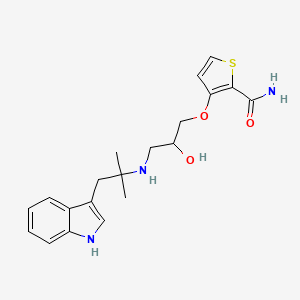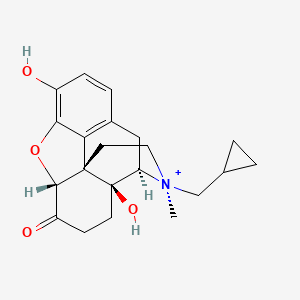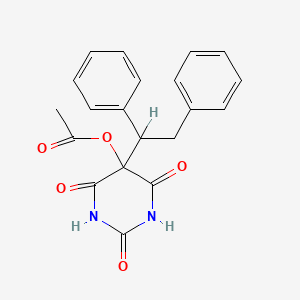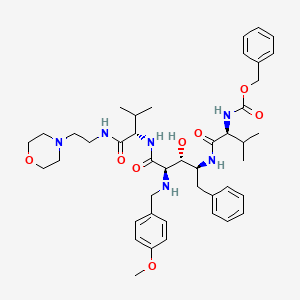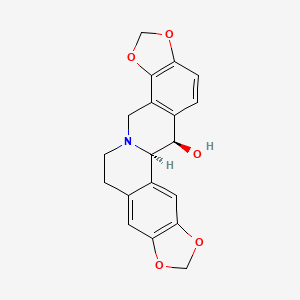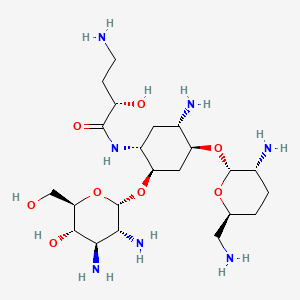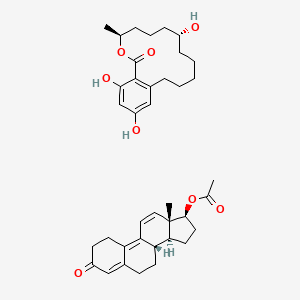
alpha,alpha-Di-o-tolyl-3-quinuclidinemethanol 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
alpha,alpha-Di-o-tolyl-3-quinuclidinemethanol 1-oxide: is a chemical compound with the molecular formula C22H27NO2 and a molecular weight of 337.50 g/mol This compound is known for its unique structure, which includes a quinuclidine core and two o-tolyl groups
Preparation Methods
The synthesis of alpha,alpha-Di-o-tolyl-3-quinuclidinemethanol 1-oxide typically involves the reaction of quinuclidine derivatives with o-tolyl groups under specific conditions. One common method involves the use of Grignard reagents, which are known for their ability to form carbon-carbon bonds . The reaction conditions often include the use of anhydrous solvents and inert atmospheres to prevent unwanted side reactions. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
alpha,alpha-Di-o-tolyl-3-quinuclidinemethanol 1-oxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Scientific Research Applications
alpha,alpha-Di-o-tolyl-3-quinuclidinemethanol 1-oxide has been explored for various scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of alpha,alpha-Di-o-tolyl-3-quinuclidinemethanol 1-oxide involves its interaction with specific molecular targets. The quinuclidine core is known to interact with various receptors and enzymes, potentially modulating their activity. The o-tolyl groups may also play a role in enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds to alpha,alpha-Di-o-tolyl-3-quinuclidinemethanol 1-oxide include other quinuclidine derivatives and compounds with o-tolyl groups. Some examples are:
Quinuclidine: A simpler compound with a similar core structure.
o-Tolyl derivatives: Compounds with similar aromatic groups. What sets this compound apart is its unique combination of these structural features, which may confer distinct chemical and biological properties.
Properties
CAS No. |
84435-09-6 |
|---|---|
Molecular Formula |
C22H27NO2 |
Molecular Weight |
337.5 g/mol |
IUPAC Name |
bis(2-methylphenyl)-(1-oxido-1-azoniabicyclo[2.2.2]octan-3-yl)methanol |
InChI |
InChI=1S/C22H27NO2/c1-16-7-3-5-9-19(16)22(24,20-10-6-4-8-17(20)2)21-15-23(25)13-11-18(21)12-14-23/h3-10,18,21,24H,11-15H2,1-2H3 |
InChI Key |
SPOKVDPKWUZBJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(C2C[N+]3(CCC2CC3)[O-])(C4=CC=CC=C4C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



